N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
説明
Chemical Structure: 3-Fluorofentanyl is a fluorinated derivative of fentanyl, where a fluorine atom is substituted at the meta position (C-3) of the N-phenyl ring. Its molecular formula is $ C{22}H{28}FN_2O \cdot HCl $, and it exists as a monohydrochloride salt to enhance solubility and stability .
Classification: Classified as a synthetic opioid, 3-fluorofentanyl acts as a µ-opioid receptor agonist. It is structurally analogous to fentanyl but distinguished by the fluorine substitution, which alters receptor binding kinetics and metabolic stability .
特性
CAS番号 |
2309383-05-7 |
|---|---|
分子式 |
C22H28ClFN2O |
分子量 |
390.9 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18;/h3-10,17,20H,2,11-16H2,1H3;1H |
InChIキー |
QMDFSYUOQIOYJX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
製品の起源 |
United States |
生物活性
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, commonly referred to as 3-fluorofentanyl, is a synthetic opioid belonging to the fentanyl class. This compound has gained attention due to its potent analgesic properties and its implications in both therapeutic and illicit contexts. This article reviews the biological activity of 3-fluorofentanyl, focusing on its pharmacological effects, receptor interactions, and metabolic pathways.
Chemical Structure and Properties
Chemical Formula: C22H28FN2O
Molecular Weight: 368.48 g/mol
CAS Number: 90286-84-8
The structure of 3-fluorofentanyl includes a fluorinated phenyl group, which is hypothesized to enhance its binding affinity at opioid receptors compared to non-fluorinated analogs.
Opioid Receptor Binding Affinity
Research indicates that 3-fluorofentanyl exhibits high affinity for the μ-opioid receptor (MOR), a primary target for analgesic drugs. The binding affinity of 3-fluorofentanyl is significantly higher than that of morphine, with studies showing an IC50 value in the nanomolar range:
| Compound | IC50 (nM) |
|---|---|
| 3-Fluorofentanyl | 0.5 - 0.7 |
| Morphine | 10 - 15 |
This high affinity suggests that 3-fluorofentanyl may produce stronger analgesic effects at lower doses compared to traditional opioids.
Analgesic Activity
In animal models, 3-fluorofentanyl has demonstrated potent analgesic effects comparable to other fentanyl derivatives. For instance, in the tail-flick test in rats, the effective dose (ED50) was found to be approximately 0.002 mg/kg , indicating its strong analgesic potential .
The mechanism of action for 3-fluorofentanyl involves agonism at the μ-opioid receptor, leading to inhibition of pain signals in the central nervous system. This action results in several physiological effects:
- Analgesia : Pain relief through modulation of pain pathways.
- Euphoria : Potential for misuse due to rewarding effects.
- Respiratory Depression : A significant risk factor associated with opioid use.
Metabolism and Pharmacokinetics
The metabolism of 3-fluorofentanyl occurs primarily in the liver, where it undergoes N-dealkylation and hydroxylation. The metabolites are generally less active than the parent compound but can still contribute to overall pharmacological effects. Key metabolic pathways include:
- Phase I Metabolism : Cytochrome P450 enzymes are involved in oxidative metabolism.
- Phase II Metabolism : Conjugation reactions leading to more water-soluble metabolites.
Case Studies and Clinical Implications
Recent case studies have highlighted the increasing presence of 3-fluorofentanyl in illicit drug markets, often associated with overdose incidents. For example:
- Case Study A : A report documented multiple overdose cases where toxicology screens revealed the presence of 3-fluorofentanyl alongside other synthetic opioids, emphasizing its role in poly-drug use scenarios.
- Case Study B : In a clinical setting, patients treated with fentanyl analogs experienced heightened analgesic effects but also increased incidences of respiratory depression compared to traditional opioids.
類似化合物との比較
Table 1: Structural Differences Among Fluorinated Fentanyl Derivatives
| Compound | Substituent Position (N-Phenyl Ring) | Key Structural Features |
|---|---|---|
| 3-Fluorofentanyl | Meta (C-3) | Fluorine at C-3; retains 4-piperidinyl core |
| Ortho-Fluorofentanyl | Ortho (C-2) | Fluorine at C-2; increased steric hindrance |
| Para-Fluorofentanyl | Para (C-4) | Fluorine at C-4; enhanced lipophilicity |
| Fentanyl (Parent) | No substitution | Baseline structure for comparison |
Key Observations :
- The fluorine position significantly impacts electronic properties and steric interactions with the µ-opioid receptor.
- Derivatives like furanylfentanyl (furan-2-carboxamide substituent) and valerylfentanyl (pentanamide chain) modify the amide group, altering potency and duration of action .
Pharmacological Properties and Potency
Table 2: Comparative Pharmacological Data
| Compound | Relative Potency (vs. Fentanyl) | LD₅₀ (mg/kg, Rodents) | Safety Margin (LD₅₀/ED₅₀) |
|---|---|---|---|
| 3-Fluorofentanyl | Not fully characterized | Data limited | Unknown |
| Para-Fluorofentanyl | ~30% | 9.3 | Lower than fentanyl |
| Fentanyl | 100% (Baseline) | 63 | 300 |
| Carfentanil | ~10,000% | 0.002 | Extremely low |
| R 31 833 (4-Substituted) | 10,031× morphine | Not reported | High (>25,000) |
Key Findings :
- Para-fluorofentanyl exhibits reduced potency (~30% of fentanyl) but higher toxicity (LD₅₀ = 9.3 mg/kg vs. 63 mg/kg for fentanyl) .
- 3-Fluorofentanyl lacks comprehensive potency data, though structural similarity suggests intermediate efficacy between ortho- and para-isomers.
- 4-Substituted derivatives (e.g., R 31 833) demonstrate extreme potency (>10,000× morphine) and high safety margins, attributed to steric and electronic modifications at the piperidine ring .
Metabolic Pathways and Stability
Table 3: Metabolic Profiles of Selected Fentanyl Analogues
| Compound | Primary Metabolic Pathway | Key Metabolites | CYP Isoform Involved |
|---|---|---|---|
| 3-Fluorofentanyl | Likely N-dealkylation | Nor-3-fluorofentanyl (predicted) | CYP3A4 (inferred) |
| Ortho-Fluorofentanyl | N-dealkylation, Amide hydrolysis | Ortho-fluoro-norfentanyl | CYP3A4 |
| Fentanyl | N-dealkylation (>90%) | Norfentanyl | CYP3A4 |
| Furanylfentanyl | Oxidative defuranization | Inactive carboxylic acid derivatives | CYP3A4/2D6 |
Key Insights :
- Fluorinated fentanyl derivatives undergo CYP3A4-mediated N-dealkylation, similar to fentanyl, producing nor-metabolites with reduced activity .
- Ortho-fluorofentanyl’s metabolism yields trace hydroxy-metabolites, while 3-fluorofentanyl’s metabolic fate remains understudied. Limited urinary excretion data may underestimate metabolite detection .
準備方法
Core Piperidine Intermediate Synthesis
The synthesis begins with constructing the 4-anilino-piperidine scaffold. A widely adopted approach involves Schiff base formation between 1-benzylpiperidin-4-one and 3-fluoroaniline, followed by reduction to yield 4-(3-fluorophenylamino)-1-benzylpiperidine . This method mirrors fentanyl precursor synthesis but substitutes aniline with 3-fluoroaniline to introduce the fluorinated aryl group.
Key Reaction Conditions :
-
Schiff Base Formation : 1-Benzylpiperidin-4-one reacts with 3-fluoroaniline in refluxing toluene (110°C, 6–8 hours) under nitrogen .
-
Reduction : The imine intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation (H₂/Pd-C) in ethanol .
Post-reduction, the 1-benzyl protecting group facilitates subsequent functionalization while preventing undesired N-alkylation.
Acylation with Propionic Anhydride
The 4-amino group undergoes acylation to introduce the propanamide moiety. Propionic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves near-quantitative conversion to N-(3-fluorophenyl)-N-(1-benzyl-4-piperidinyl)propanamide .
Optimization Insights :
-
Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
-
Stoichiometry : A 1.2:1 molar ratio of propionic anhydride to amine ensures complete acylation without over-reaction .
Debenzylation via Catalytic Hydrogenation
Removal of the 1-benzyl group is critical for subsequent alkylation. Hydrogenation with 10% palladium on carbon (Pd/C) in acetic acid (20–25°C, 24–48 hours) yields N-(3-fluorophenyl)-N-(4-piperidinyl)propanamide .
Critical Parameters :
-
Catalyst Loading : 5–10 wt% Pd/C ensures complete debenzylation .
-
Acid Choice : Acetic acid enhances hydrogen uptake and prevents amine protonation, improving reaction kinetics .
N-Alkylation with 2-Phenylethyl Chloride
The piperidine nitrogen is alkylated with 2-phenylethyl chloride to introduce the 1-(2-phenylethyl) substituent. This step employs a two-phase system (water/dichloromethane) with potassium carbonate (K₂CO₃) as a base .
Reaction Schema :
Yield Optimization :
-
Temperature : Room temperature (20–25°C) minimizes byproduct formation .
-
Base Strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in driving the reaction to completion .
Hydrochloride Salt Formation
The free base is converted to the monohydrochloride salt using gaseous HCl in anhydrous diethyl ether. Crystallization from acetonitrile yields the final product with >99% purity .
Purification Metrics :
-
Recrystallization Solvent : Acetonitrile produces well-defined crystals with low residual solvent .
-
Stoichiometry : 1:1 HCl:amine ratio ensures monohydrochloride formation without dihydrochloride contamination .
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR : δ 7.4–7.2 (m, 5H, Ph), 6.8–6.6 (m, 4H, 3-F-Ph), 3.1–2.8 (m, 4H, piperidine-H), 2.6 (q, 2H, CH₂CO), 1.1 (t, 3H, CH₃) .
-
HPLC : Retention time 12.4 min (C18 column, 60:40 acetonitrile/0.1% TFA) .
Purity Assessment :
Comparative Synthesis Routes
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Scalability :
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for powder handling (particle size <10 µm increases inhalation risk) .
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Use absorbent pads with 5% acetic acid solution to neutralize spills, followed by disposal as hazardous waste .
How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Advanced Research Question
Focus on modifying:
Phenyl Ring Substituents :
- Electron-Donating Groups (e.g., methoxy at para position): Increase MOR affinity but reduce metabolic stability .
- Halogen Position : Meta-fluorine balances affinity and toxicity better than ortho/para isomers .
Piperidine Side Chain :
- Phenethyl vs. Thienylethyl : Thienyl analogs (e.g., thiofentanyl) show higher potency but greater respiratory depression .
Amide Linker :
- Propanamide vs. Butyramide : Longer chains (butyramide) reduce selectivity due to increased KOR binding .
Experimental Design : Use parallel synthesis and high-throughput screening (HTS) to evaluate 10–20 analogs per iteration .
What metabolic pathways dominate the biotransformation of this compound, and how do they impact toxicity?
Advanced Research Question
Primary pathways (identified via human liver microsome assays):
N-Dealkylation : Removal of the phenethyl group to form norfentanyl derivatives (major pathway; CYP3A4-mediated) .
Amide Hydrolysis : Forms despropionylfentanyl, which lacks analgesic activity but may contribute to renal toxicity .
Fluorophenyl Oxidation : CYP2D6-mediated hydroxylation generates reactive intermediates (potential hepatotoxins).
Mitigation Strategy : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolite-driven toxicity .
How do crystallographic data inform salt form selection (e.g., hydrochloride vs. citrate)?
Basic Research Question
- Hydrochloride Salt : Preferred for solubility in aqueous buffers (e.g., PBS: ~15 mg/mL at pH 7.4) and stability under ambient conditions .
- Citrate Salt : Used in pharmaceutical formulations (e.g., fentanyl citrate) for controlled release but requires low-temperature storage .
Analytical Tool : X-ray powder diffraction (XRPD) to confirm salt form purity and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
